molecular formula C18H16N2O5S3 B2469520 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097859-75-9

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No. B2469520
CAS RN: 2097859-75-9
M. Wt: 436.52
InChI Key: FWSVXLPRUPYZGJ-UHFFFAOYSA-N
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Description

Bithiophenes are a class of organic compounds that consist of two thiophene rings connected by a single bond . They are commonly used in the synthesis of organic semiconductors, dyes, and pharmaceuticals .


Synthesis Analysis

Bithiophenes can be synthesized through various methods, including cross-coupling reactions starting from 2-halothiophenes .


Molecular Structure Analysis

The molecular structure of bithiophenes consists of two thiophene rings connected by a single bond . The two rings in bithiophenes are coplanar, unlike in biphenyl .


Chemical Reactions Analysis

Bithiophenes can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .


Physical And Chemical Properties Analysis

Bithiophenes have a molecular weight of 166.263 . They are colorless solids, although commercial samples are often greenish . They have a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

Cancer Therapy Applications

Sulfonamides, including derivatives of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, have been explored as carbonic anhydrase inhibitors with potential applications in cancer therapy. These compounds have shown the ability to inhibit specific isozymes of human carbonic anhydrase, particularly hCA IX, which is minimally expressed in normal tissues but overexpressed in hypoxic tumors. Their inhibition is considered a promising approach toward new cancer therapies (Wilkinson et al., 2006).

Antimicrobial and Antitubercular Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies include the synthesis of novel compounds that showed significant activity against various microbial strains, including Mycobacterium tuberculosis. The antimicrobial potential of these compounds highlights their relevance in addressing infectious diseases (Dighe et al., 2012).

Light Harvesting and Photoelectric Applications

Research has also focused on the synthesis of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties. These compounds have been investigated for their nonlinear optical properties and their efficiency in light harvesting, which is crucial for the development of novel inhibitor molecules and the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Inhibition of Carbonic Anhydrase and Cyclooxygenase

A variety of sulfonamide derivatives have been synthesized to explore their inhibitory activities on carbonic anhydrase and cyclooxygenase enzymes. These studies have identified compounds with potent inhibitory effects, offering insights into the design of new therapeutic agents for treating conditions related to these enzymes (Kucukoglu et al., 2016).

Mechanism of Action

The mechanism of action of bithiophene-containing compounds can vary widely depending on the specific compound and its application. For example, in the field of organic electronics, the properties of bithiophene-containing polymers can be tuned by modifying the structure of the bithiophene unit .

Safety and Hazards

The safety and hazards of bithiophene-containing compounds can vary widely depending on the specific compound. As a general rule, laboratory chemicals should be handled with care to avoid exposure .

Future Directions

The future directions of research on bithiophene-containing compounds are likely to involve the development of new synthesis methods and the exploration of new applications in fields such as organic electronics and pharmaceuticals .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S3/c1-20-13-8-12(2-3-15(13)25-18(20)22)28(23,24)19-9-14(21)17-5-4-16(27-17)11-6-7-26-10-11/h2-8,10,14,19,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSVXLPRUPYZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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